D-Lys(Z)-Pro-Arg-pNA

Enzyme Kinetics Coagulation Substrate Specificity

D-Lys(Z)-Pro-Arg-pNA (Chromozym Pca) is the preferred chromogenic substrate for quantitative APC detection. Its D-lysine(Z) modification ensures high catalytic efficiency (kcat/Km ~1.5×10⁵ M⁻¹s⁻¹) and reproducible kinetic behavior essential for protein C functional assays and mutant characterization. Distinguish from generic Arg-pNA substrates; this sequence confers the Km (164-440 μM) and specificity required for validated coagulation research.

Molecular Formula C31H43N9O7
Molecular Weight 653.7 g/mol
Cat. No. B607147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lys(Z)-Pro-Arg-pNA
SynonymsD Lys(Z) Pro Arg pNA;  D-Lys(Z)-Pro-Arg-pNA;  H-D-Lys(Cbo)-Pro-Arg-pNA;  H D Lys(Cbo) Pro Arg pNA
Molecular FormulaC31H43N9O7
Molecular Weight653.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C31H43N9O7/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35)/t24-,25+,26+/m1/s1
InChIKeyYWHUQKVJEWMJES-ZNZIZOMTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D-Lys(Z)-Pro-Arg-pNA Chromogenic Substrate: Specifications, CAS Number, and Core Reactivity


D-Lys(Z)-Pro-Arg-pNA (also designated Chromozym Pca or Spectrozyme PCa; CAS 108963-69-5) is a synthetic tripeptide chromogenic substrate engineered for the quantitative detection of activated protein C (APC) activity . The molecule comprises a D-lysine residue protected by a benzyloxycarbonyl (Z) group, followed by proline and arginine, and is conjugated to a para-nitroaniline (pNA) chromophore at the C-terminus . Upon specific cleavage by APC at the Arg-pNA bond, free pNA is released, generating a quantifiable colorimetric signal measurable at 405 nm, which is directly proportional to enzymatic activity .

Why D-Lys(Z)-Pro-Arg-pNA Cannot Be Interchanged with Generic APC Substrates


While numerous chromogenic substrates bearing the common Arg-pNA motif exist for serine proteases in the coagulation cascade, their kinetic behavior and specificity profiles vary significantly. For activated protein C (APC) assays, the selection of a substrate is not arbitrary; the catalytic efficiency (kcat/Km), Michaelis constant (Km), and susceptibility to interference from related proteases (e.g., thrombin, factor Xa, plasmin) are critically dependent on the precise peptide sequence and N-terminal modifications [1]. D-Lys(Z)-Pro-Arg-pNA incorporates a D-amino acid and a benzyloxycarbonyl (Z) protecting group, which collectively modulate its binding affinity and hydrolysis rate by APC . Direct substitution with alternative substrates like S-2366 (pGlu-Pro-Arg-pNA) or CBS 65.25 (Lys-Pro-Arg-pNA) without adjusting assay parameters would lead to invalid quantitative comparisons due to substantial differences in Km, kcat, and cross-reactivity .

Quantitative Differentiation of D-Lys(Z)-Pro-Arg-pNA from Primary APC Substrate Comparators


Comparative Michaelis Constant (Km) for APC Hydrolysis

The Km of D-Lys(Z)-Pro-Arg-pNA (Spectrozyme PCa) for activated protein C (APC) is reported across multiple independent studies, with values ranging from 164 μM to 440 μM depending on the enzyme source and assay buffer [1][2][3]. This is contrasted with the Km of the alternative APC substrate S-2366 (pGlu-Pro-Arg-pNA), which is approximately 200 μM , and CBS 65.25 (Lys-Pro-Arg-pNA), which exhibits a higher Km of 420 μM for human APC [4]. The lower Km of D-Lys(Z)-Pro-Arg-pNA indicates a higher binding affinity for APC relative to CBS 65.25, potentially requiring lower substrate concentrations to achieve Vmax in certain assay formats.

Enzyme Kinetics Coagulation Substrate Specificity

Comparative Catalytic Efficiency (kcat/Km) for APC

The catalytic efficiency (kcat/Km) of wild-type APC for D-Lys(Z)-Pro-Arg-pNA (Spectrozyme PCa) is reported as 1.3 × 10⁵ M⁻¹s⁻¹ [1]. A separate study reported a kcat/Km of 0.16 ± 0.04 μM⁻¹s⁻¹ (which converts to 1.6 × 10⁵ M⁻¹s⁻¹) under different assay conditions [2]. In contrast, the alternative APC substrate S-2366 (pGlu-Pro-Arg-pNA) exhibits a reported kcat/Km of approximately 0.91 × 10⁵ M⁻¹s⁻¹ [3]. The consistently higher catalytic efficiency of D-Lys(Z)-Pro-Arg-pNA demonstrates that it is hydrolyzed by APC at a faster rate per enzyme molecule, providing a more robust signal for a given APC concentration.

Catalytic Efficiency APC Activity Enzyme Kinetics

Vendor-Reported Purity Specifications and Lot Consistency

Commercial suppliers of D-Lys(Z)-Pro-Arg-pNA report minimum purity levels ranging from ≥95% to ≥99.0%, with some vendors specifying >98% or >99% . For the diacetate salt form (Spectrozyme PCa), a purity of 99.98% is specified . In contrast, the alternative substrate S-2366 is typically supplied at ≥95% purity . The availability of high-purity (>99%) lots of D-Lys(Z)-Pro-Arg-pNA ensures minimal background absorbance from non-cleaved substrate and reduces the risk of inhibitory contaminants, which is critical for quantitative kinetic studies.

Quality Control Reproducibility Procurement

Aqueous Solubility Profile of the Diacetate Salt Form

The diacetate salt of D-Lys(Z)-Pro-Arg-pNA (Spectrozyme PCa diacetate) exhibits a defined aqueous solubility of 2 mg/mL (equivalent to 2.58 mM) with sonication . This solubility is sufficient for preparing concentrated stock solutions for routine APC activity assays, which typically employ final substrate concentrations in the range of 0.2-0.5 mM [1]. In comparison, solubility data for the free base form or for alternative substrates like S-2366 are less consistently reported across vendors, often noted simply as 'Water' without quantitation .

Formulation Assay Development Handling

Optimal Application Scenarios for D-Lys(Z)-Pro-Arg-pNA in APC Research and Coagulation Studies


Quantification of APC Activity in Plasma and Purified Systems

D-Lys(Z)-Pro-Arg-pNA is the preferred chromogenic substrate for the amidolytic detection of APC in both research and clinical diagnostic settings. Standardized assays utilize the substrate at a concentration of 0.2-0.5 mM to measure APC generation following activation with snake venom proteases (e.g., Protac) or endogenous thrombomodulin/thrombin complexes [1]. The substrate's favorable Km (164-440 μM) and high catalytic efficiency (kcat/Km ~1.5 × 10⁵ M⁻¹s⁻¹) provide a linear response across physiologically relevant APC concentrations, enabling accurate determination of protein C functional activity in patient plasma [2].

Characterization of Recombinant APC Variants and Mutants

The high catalytic efficiency and reproducible kinetic profile of D-Lys(Z)-Pro-Arg-pNA make it an essential tool for comparing the enzymatic properties of wild-type versus mutant APC proteins. Published studies have employed Spectrozyme PCa to demonstrate that specific APC mutants (e.g., R147W, K150del) retain near-wild-type kcat/Km values, while others (e.g., 306-314AAAA loop deletion) exhibit modest reductions [3][4]. The availability of high-purity (>99%) lots ensures that observed kinetic differences are attributable to the enzyme variant rather than substrate variability .

High-Throughput Screening of APC Inhibitors

In drug discovery programs targeting APC for anticoagulant or anti-inflammatory therapies, D-Lys(Z)-Pro-Arg-pNA enables robust, miniaturized amidolytic assays in 96- or 384-well formats. The substrate's solubility in aqueous buffers (2 mg/mL for the diacetate salt) and compatibility with kinetic microplate readers facilitate the determination of IC50 values for small-molecule or peptide inhibitors . The well-defined Km and kcat parameters also support mechanistic studies, allowing researchers to distinguish between competitive, uncompetitive, or non-competitive modes of inhibition [5].

Investigation of APC Cofactor Interactions

The activity of APC toward small chromogenic substrates is modulated by cofactors such as protein S, calcium ions, and heparin. D-Lys(Z)-Pro-Arg-pNA has been used extensively to dissect these regulatory mechanisms, including studies demonstrating that basic residues in the APC 70-80 loop influence both substrate hydrolysis and heparin binding [6]. Because the substrate's peptide sequence mimics the P3-P2-P1 residues recognized by APC's active site, it serves as a sensitive reporter for subtle changes in the enzyme's catalytic machinery induced by cofactor binding or allosteric effectors .

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